molecular formula C20H24ClN3S B3635268 4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B3635268
M. Wt: 373.9 g/mol
InChI Key: JSDCBZSDISHXHN-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a synthetic organic compound. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro and methyl groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.

    Thioamide formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials.

    Biological Research: As a tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methylphenyl)-N-phenylpyrazinecarbothioamide: Lacks the additional methyl groups on the phenyl ring.

    4-(2-Methylphenyl)-N-(2,4-dimethylphenyl)pyrazinecarbothioamide: Lacks the chloro group.

Uniqueness

4-(5-Chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is unique due to the presence of both chloro and methyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-14-4-7-18(16(3)12-14)22-20(25)24-10-8-23(9-11-24)19-13-17(21)6-5-15(19)2/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDCBZSDISHXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
4-(5-CHLORO-2-METHYLPHENYL)-N-(2,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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